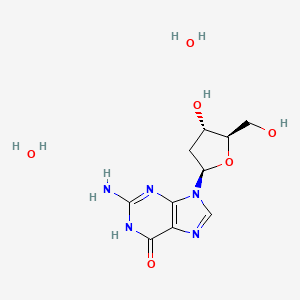
2-Amino-2-(3-chloropyrazin-2-yl)ethylenol
Übersicht
Beschreibung
“2-Amino-2-(3-chloropyrazin-2-yl)ethylenol” is a versatile chemical compound with intriguing properties. It is a yellow solid with a melting point of 196–198 °C and a molecular weight of 262.69 g/mol . This compound holds immense potential for scientific research, finding applications in various fields like pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of “2-Amino-2-(3-chloropyrazin-2-yl)ethylenol” involves the reaction of 3-chloropyrazine-2-amine with other reagents . The exact details of the synthesis process are not available in the retrieved sources.
Physical And Chemical Properties Analysis
“2-Amino-2-(3-chloropyrazin-2-yl)ethylenol” is a yellow solid with a melting point of 196–198 °C . Its molecular weight is 262.69 g/mol . The compound’s FT-IR spectrum indicates the presence of functional groups such as C–Cl, C–N, C–O, C=C, C=N, and N–H .
Wissenschaftliche Forschungsanwendungen
1. Biological Activity and Anticancer Research
2-Amino-2-(3-chloropyrazin-2-yl)ethylenol and its derivatives have been studied extensively for their biological activities, especially their antimitotic properties and potential in anticancer research. Research on similar compounds indicates that alterations at specific positions on the pyrazine ring significantly influence cytotoxicity and mitotic inhibition in cancer cells. For instance, specific alterations at the 2- and 3-positions of the pyrazine ring were found to have a pronounced effect on the cytotoxicity against lymphoid leukemia L1210 cells, and compounds exhibiting in vitro cytotoxicity at concentrations less than 1 nM also showed in vivo activity against experimental neoplasms in mice (Temple et al., 1991). Additionally, compounds with specific structural features were shown to have potent antimitotic activity with anticancer potential (Temple & Rener, 1992).
2. Applications in Synthesis of Pesticides
The compound has also been mentioned as an important intermediate in the synthesis of pesticides, particularly chlorantraniliprole. An efficient synthesis route was described using 2,3-dichloropyridine as a starting material, highlighting its relevance in the agricultural sector (Yeming Ju, 2014).
3. Utility in Chemical Synthesis
Beyond biological applications, this chemical has been involved in various synthetic procedures. For example, it's used as a precursor in the synthesis of different organic compounds, demonstrating its versatility in organic chemistry. Studies have explored its reactions with different amines, hydrazines, and other nucleophiles, leading to the formation of a range of products with potential applications in medicinal chemistry and materials science (Bevk et al., 2001).
Eigenschaften
IUPAC Name |
(Z)-2-amino-2-(3-chloropyrazin-2-yl)ethenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-6-5(4(8)3-11)9-1-2-10-6/h1-3,11H,8H2/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKGGHBDRNXMIV-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=CO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C(=N1)/C(=C/O)/N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Amino-2-(3-chloropyrazin-2-yl)ethenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384372.png)





![2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384386.png)
![3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384388.png)
![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384389.png)
![2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384390.png)

![2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol](/img/structure/B1384392.png)

![2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384395.png)